N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and benzothiophene cores. One common method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides to form the benzothiazole core . The benzothiophene core can be synthesized through the tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to streamline the synthesis process and improve yields . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds also exhibit antimicrobial and anticancer activities.
Thiophene derivatives: Known for their diverse biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-6-carboxamide stands out due to its unique combination of benzothiazole and benzothiophene cores, which confer enhanced biological activity and specificity . This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS2/c1-23(2)17(15-11-25-18-6-4-3-5-14(15)18)10-21-20(24)13-7-8-16-19(9-13)26-12-22-16/h3-9,11-12,17H,10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGHSZIUMFZWCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC2=C(C=C1)N=CS2)C3=CSC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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